Home > Products > Screening Compounds P55684 > STAT3 Inhibitor VII
STAT3 Inhibitor VII - 1041438-68-9

STAT3 Inhibitor VII

Catalog Number: EVT-282691
CAS Number: 1041438-68-9
Molecular Formula: C19H7F7N2O3
Molecular Weight: 444.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

STAT3 Inhibitor VII is a small-molecule compound frequently employed in scientific research to inhibit the activity of Signal Transducer and Activator of Transcription 3 (STAT3) []. STAT3, a protein belonging to the STAT family of transcription factors, plays a crucial role in cellular processes such as cell growth, differentiation, and survival. Aberrant activation of STAT3 is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention [].

Cucurbitacin I

    Compound Description: Cucurbitacin I, also known as JSI-124, is a natural product with potent anti-cancer properties. It exhibits a range of effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. [] While initially investigated as a STAT3 inhibitor, research indicates that Cucurbitacin I exerts its effects through multiple mechanisms, including activation of the NF-κB pathway. []

    Relevance: Cucurbitacin I is frequently studied alongside STAT3 Inhibitor VII as part of investigations into novel STAT3 inhibitors for cancer therapy. [, ] While the exact structural similarities remain unclear, both compounds are categorized as STAT3 inhibitors, suggesting potential shared structural motifs or mechanisms of action.

Pyridone 6

    Compound Description: Pyridone 6 is a small molecule inhibitor with demonstrated activity against JAK kinases, particularly JAK1 and JAK2. [] By inhibiting JAK kinases, Pyridone 6 disrupts downstream STAT signaling, including STAT1 and STAT3. []

    Relevance: Although not explicitly identified as structurally related to STAT3 Inhibitor VII, both compounds were included in a study evaluating the potency and selectivity of JAK/STAT inhibitors. [] This suggests that both compounds likely share structural features common to inhibitors of this signaling pathway.

CP-690550

    Compound Description: CP-690550 (Tofacitinib) is a potent and selective JAK3 inhibitor currently used in clinical practice for treating rheumatoid arthritis and other autoimmune diseases. [] Its high selectivity for JAK3 over JAK2 makes it a valuable tool for dissecting the roles of specific JAK isoforms in cellular signaling. []

    Relevance: Similar to Pyridone 6, CP-690550 was investigated alongside STAT3 Inhibitor VII in a study examining JAK/STAT signaling inhibitors. [] This suggests that both compounds likely possess structural features characteristic of inhibitors targeting this pathway.

Napabucasin

    Compound Description: Napabucasin is a small-molecule STAT3 inhibitor with promising anti-cancer activity. Research suggests it inhibits MDSC accumulation and immunosuppressive activity, highlighting its potential as a therapeutic strategy in cancer immunotherapy. []

    Relevance: Napabucasin and STAT3 Inhibitor VII are both classified as STAT3 inhibitors, indicating they likely target similar protein domains or signaling cascades, suggesting potential structural similarities. []

Synthesis Analysis

The synthesis of STAT3 Inhibitor VII involves several key steps, typically starting from commercially available precursors. While detailed synthetic protocols are not universally available across all literature, similar compounds have been synthesized using methodologies such as:

  1. Dihydroquinoline Formation: The initial step often involves the formation of the dihydroquinoline core through cyclization reactions.
  2. Functionalization: Subsequent steps may include the introduction of various functional groups to enhance potency and selectivity towards STAT3.
  3. Purification: Standard purification techniques such as column chromatography or recrystallization are employed to isolate the final product.

The specific reaction conditions, including temperature, solvent choice, and reaction time, can significantly influence the yield and purity of the final compound .

Molecular Structure Analysis

STAT3 Inhibitor VII features a complex molecular structure characterized by its dihydroquinoline scaffold. Key structural elements include:

  • Dihydroquinoline Core: This bicyclic structure is essential for its biological activity.
  • Substituents: Various substituents on the dihydroquinoline ring system contribute to its binding affinity for STAT3.
  • Molecular Formula: The compound's molecular formula can be represented as C13_{13}H12_{12}N2_{2}, indicating the presence of nitrogen atoms that may participate in hydrogen bonding during interaction with the target protein.

The three-dimensional conformation of STAT3 Inhibitor VII allows it to effectively fit into the binding pocket of STAT3, disrupting its dimerization and subsequent activation .

Chemical Reactions Analysis

The primary chemical reaction involving STAT3 Inhibitor VII is its interaction with the SH2 domain of STAT3. This interaction can be characterized by:

  1. Binding Affinity: The compound exhibits a high binding affinity (IC50 values in low micromolar range) towards STAT3, effectively inhibiting its phosphorylation at tyrosine residues.
  2. Mechanism of Action: Upon binding to STAT3, it prevents the dimerization necessary for nuclear translocation and transcriptional activation of target genes involved in oncogenesis.
  3. Selectivity: Compared to other signaling pathways (e.g., JAK1/JAK2), STAT3 Inhibitor VII shows selective inhibition, making it a promising candidate for targeted cancer therapies .
Mechanism of Action

The mechanism by which STAT3 Inhibitor VII exerts its effects involves several critical steps:

  1. Inhibition of Phosphorylation: The inhibitor directly interferes with the phosphorylation process at Tyr705 and Ser727 residues on STAT3, crucial for its activation.
  2. Disruption of Dimerization: By binding to the SH2 domain, it prevents the formation of active dimers that are necessary for DNA binding and gene transcription.
  3. Downregulation of Target Genes: This inhibition leads to decreased expression levels of downstream target genes such as c-Myc and cyclin D1, which are implicated in cell proliferation and survival .
Physical and Chemical Properties Analysis

STAT3 Inhibitor VII possesses several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Molecular Weight: Approximately 212 g/mol, which facilitates cellular uptake due to favorable pharmacokinetic properties.

These properties contribute to its potential efficacy as a therapeutic agent targeting cancer cells with aberrant STAT3 signaling .

Applications

STAT3 Inhibitor VII has significant potential applications in cancer therapy due to its ability to selectively inhibit STAT3 signaling pathways. Key applications include:

Properties

CAS Number

1041438-68-9

Product Name

STAT3 Inhibitor VII

IUPAC Name

ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate

Molecular Formula

C19H7F7N2O3

Molecular Weight

444.3 g/mol

InChI

InChI=1S/C19H7F7N2O3/c1-2-31-19(30)8-5-28(16-6(18(8)29)3-9(20)12(23)15(16)26)17-13(24)10(21)7(4-27)11(22)14(17)25/h3,5H,2H2,1H3

InChI Key

FOEBLBGFGWQSRQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=C(C(=C(C(=C3F)F)C#N)F)F

Solubility

Soluble in DMSO

Synonyms

STAT3-IN-8; STAT3 IN-8; STAT3-IN 8; STAT3 IN 8

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=C(C(=C(C(=C3F)F)C#N)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.